molecular formula C13H21N5 B11745241 [(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11745241
M. Wt: 247.34 g/mol
InChI Key: OXLWHROUGSYCED-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives. The reaction conditions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenated pyrazole derivatives with nucleophiles in the presence of a base like triethylamine (Et3N).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine stands out due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized research applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-[2-(2-methylpropyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H21N5/c1-11(2)9-18-13(4-5-15-18)8-14-6-12-7-16-17(3)10-12/h4-5,7,10-11,14H,6,8-9H2,1-3H3

InChI Key

OXLWHROUGSYCED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2=CN(N=C2)C

Origin of Product

United States

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